molecular formula C19H26N4O2 B7633541 3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide

3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide

Cat. No. B7633541
M. Wt: 342.4 g/mol
InChI Key: JRXRVEOOWUMUAJ-UHFFFAOYSA-N
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Description

3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide, also known as MPPE, is a synthetic compound that belongs to the class of piperidine carboxamides. MPPE has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor and the noradrenaline α2 receptor.
Biochemical and Physiological Effects:
3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine, serotonin, and noradrenaline neurotransmission. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and the formation of new neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific and targeted research. However, one limitation is its relatively low potency compared to other compounds, which may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for research on 3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide, including further investigation into its mechanism of action and potential therapeutic applications. Other areas of interest include the development of more potent derivatives of 3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide and the exploration of its effects on other neurotransmitter systems. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide could help to optimize its use in scientific research.

Synthesis Methods

3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 3-methoxy-4-methylbenzoyl chloride with 1-(2-pyrazol-1-ylphenyl)ethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with piperidine-1-carboxylic acid.

Scientific Research Applications

3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, making it a potential candidate for the treatment of various neuropsychiatric disorders.

properties

IUPAC Name

3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-9-12-22(13-18(14)25-3)19(24)21-15(2)16-7-4-5-8-17(16)23-11-6-10-20-23/h4-8,10-11,14-15,18H,9,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXRVEOOWUMUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1OC)C(=O)NC(C)C2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide

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